REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[F:10].[C:11]1([C:17](=O)[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[NH2:26][C:27]([NH2:29])=[O:28]>C(O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[C:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[C:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:29][C:27](=[O:28])[NH:26]2)=[CH:4][C:3]=1[F:10]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added conc. HCL (0.1 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under N2 atmosphere for 6 hrs
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (PE:EtOAc=10:1 to PE:EtOAc=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1NC(NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |